13,14-dihydro-15-keto Prostaglandin J2
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Overview
Description
13,14-dihydro-15-keto Prostaglandin J2: is a biologically active compound that belongs to the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. This compound is a metabolite of Prostaglandin J2 and is formed through the 15-hydroxyprostaglandin dehydrogenase pathway . This compound exhibits various biological properties, including inhibition of platelet aggregation, antitumor, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13,14-dihydro-15-keto Prostaglandin J2 typically involves the reduction of the C-13,14 double bond in 15-keto Prostaglandin J2 by the enzyme prostaglandin Δ13-reductase . This reaction must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase .
Industrial Production Methods: There are no specific industrial production methods detailed for this compound.
Chemical Reactions Analysis
Types of Reactions: 13,14-dihydro-15-keto Prostaglandin J2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction of the C-13,14 double bond is a key step in its formation.
Substitution: It can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Enzymatic reduction using prostaglandin Δ13-reductase.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation Products: Various oxidized metabolites.
Reduction Products: this compound itself is a reduction product.
Substitution Products: Derivatives with substituted functional groups.
Scientific Research Applications
13,14-dihydro-15-keto Prostaglandin J2 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of prostaglandin metabolism and synthesis.
Biology: Investigated for its role in biological processes such as platelet aggregation and inflammation.
Medicine: Studied for its potential antitumor and antiviral activities.
Industry: Utilized in the development of biochemical assays and research tools.
Mechanism of Action
The mechanism of action of 13,14-dihydro-15-keto Prostaglandin J2 involves its interaction with specific molecular targets and pathways. It is presumed to act through the 15-hydroxyprostaglandin dehydrogenase pathway, leading to the formation of various metabolites . The compound’s biological effects, such as inhibition of platelet aggregation and antitumor activity, are mediated through its interaction with specific receptors and enzymes involved in these processes .
Comparison with Similar Compounds
Prostaglandin J2: The parent compound from which 13,14-dihydro-15-keto Prostaglandin J2 is derived.
15-keto Prostaglandin J2: An intermediate in the formation of this compound.
Prostaglandin D2: Another prostaglandin with similar biological activities.
Uniqueness: this compound is unique due to its specific biological activities and its role as a metabolite in the prostaglandin pathway. Its ability to inhibit platelet aggregation and exhibit antitumor and antiviral activities distinguishes it from other similar compounds .
Properties
Molecular Formula |
C20H30O4 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
(Z)-7-[(1S,5R)-4-oxo-5-(3-oxooctyl)cyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,15-16,18H,2-3,5-6,8-11,13-14H2,1H3,(H,23,24)/b7-4-/t16-,18+/m0/s1 |
InChI Key |
GCYWVCQBMLYQGZ-BFVRRIQPSA-N |
SMILES |
O=C1C=C[C@H](C/C=CCCCC(O)=O)[C@H]1CCC(CCCCC)=O |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC(=O)CCC1C(C=CC1=O)CC=CCCCC(=O)O |
Synonyms |
11,15-dioxo-prosta-5Z,9-en-1-oic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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